molecular formula C7H2Cl4N2O B2974387 4,5,6,7-tetrachloro-1,3-dihydro-2H-benzimidazol-2-one CAS No. 18392-41-1

4,5,6,7-tetrachloro-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B2974387
CAS RN: 18392-41-1
M. Wt: 271.91
InChI Key: ZHDDLNUQYMMLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,5,6,7-tetrachloro-1,3-dihydro-2H-benzimidazol-2-one” is a chemical compound . It is a white crystal or colorless prismatic crystal . It is soluble in dioxane, slightly soluble in ether, and insoluble in cold water. It decomposes into tetrachlorophthalic acid in hot water .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-aminoimidazole with 3,4,5,6-tetrachlorophthalic anhydride in refluxing acetic acid . This method was reported by Pratt et al .


Molecular Structure Analysis

The molecular structure of this compound has been characterized using low-temperature single-crystal X-ray diffraction . The compound forms an orthorhombic yellow prism in the space group ‘P 2 21 21’ with an experimental crystal density of 1.767 g/cm^3 at 173 K .


Chemical Reactions Analysis

The compound has been used in the synthesis of other compounds such as 3-Phenyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid . It has also been used in the synthesis of 6-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-2H-isoindol-2-yl)-hexanoic acid butyl ester .


Physical And Chemical Properties Analysis

The compound has a melting point of 254-256℃ and a boiling point of 371℃ . It has a molecular weight of 134.1353 .

Safety And Hazards

The compound is classified as a combustible solid and is considered to be acutely toxic. It is also classified as a carcinogen (Carc. 1B), an eye irritant (Eye Dam. 1), a respiratory sensitizer (Resp. Sens. 1), a skin sensitizer (Skin Sens. 1), and a substance toxic to specific target organs on repeated exposure (STOT RE 2) .

Future Directions

The future directions for the use of this compound could involve further exploration of its potential as a DUB inhibitor and its effects on ubiquitin C-terminal hydrolase L3 (UCHL3) . Additionally, its use in the synthesis of other compounds could be further explored .

properties

IUPAC Name

4,5,6,7-tetrachloro-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl4N2O/c8-1-2(9)4(11)6-5(3(1)10)12-7(14)13-6/h(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDDLNUQYMMLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-tetrachloro-1,3-dihydro-2H-benzimidazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.